molecular formula C19H17N3O3S2 B2488086 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946212-96-0

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2488086
CAS No.: 946212-96-0
M. Wt: 399.48
InChI Key: QIHWEZDBCOVVTD-UHFFFAOYSA-N
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Description

“4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or DNA.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the benzodioxole group, and the attachment of the carboxamide functionality. Typical synthetic routes might involve:

    Formation of the Thiazole Ring: This could be achieved through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Benzodioxole Group: This might involve a nucleophilic substitution reaction where a benzodioxole derivative is introduced.

    Attachment of the Carboxamide Group: This could be done through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could potentially occur at the carboxamide group.

    Substitution: The aromatic rings in the compound might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.

    Carboxamide Derivatives: Compounds with carboxamide groups.

Uniqueness

The uniqueness of “4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11-2-5-13(6-3-11)22-17(20)16(27-19(22)26)18(23)21-9-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHWEZDBCOVVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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